4-chlorobenzene-1,2-diamine
Overview
Description
4-chlorobenzene-1,2-diamine is a chlorinated aromatic amine with the molecular formula C6H7ClN2. It is a brown crystalline solid or powder at room temperature and is slightly soluble in water but very soluble in ethanol and ether . This compound is used in various industrial applications, including dye preparation and as a chemical intermediate.
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.
Mode of Action
It’s known that this compound can undergo cyclizations and cyclocondensations .
Biochemical Pathways
It’s known that this compound can form benzimidazoles through cyclization and cyclocondensation reactions .
Action Environment
It’s known that this compound is stable and incompatible with strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known to undergo cyclization and condensation reactions to form benzimidazole
Cellular Effects
It is known that the compound can cause tumorigenic effects in rodents, indicating potential cellular impacts
Molecular Mechanism
It is known to form a sigma-bond with the benzene ring, generating a positively charged intermediate
Dosage Effects in Animal Models
In animal models, 4-Chlorobenzene-1,2-diamine has been shown to cause tumorigenic effects at various dosages . Detailed information on the variation of these effects with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorobenzene-1,2-diamine typically involves the nitration of 1,4-dichlorobenzene to produce 2,5-dichloronitrobenzene. This intermediate is then reacted with an aqueous ammonium hydroxide solution to yield 4-chloro-2-nitraniline. The final step involves catalytic hydrogenation of 4-chloro-2-nitraniline to produce this compound .
Industrial Production Methods: Commercial production of this compound began in the United States in 1941. The process involves the same synthetic route as described above, with the final product being separated and purified for industrial use .
Chemical Reactions Analysis
Types of Reactions: 4-chlorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: The nitro group in the intermediate 4-chloro-2-nitraniline is reduced to form the amine group in this compound.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Strong nucleophiles like sodium hydroxide or potassium hydroxide are often used.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: this compound itself is a product of the reduction of 4-chloro-2-nitraniline.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
4-chlorobenzene-1,2-diamine is used in several scientific research applications, including:
Chemistry: As an oxidation base for dye preparation and as a chemical intermediate to produce 5-chlorobenzotriazole.
Biology: Used in the synthesis of experimental pharmaceuticals.
Medicine: Although not widely used in current medical applications, it has been studied for its potential effects and interactions.
Industry: Used as a curing agent for epoxy resins and as a reagent in gas chromatography.
Comparison with Similar Compounds
4-Nitro-o-phenylenediamine: Another aromatic amine used in similar applications but with different reactivity due to the nitro group.
p-Phenylenediamine dihydrochloride: Used in fur dyes, inks, and hair coloring formulations.
Uniqueness: 4-chlorobenzene-1,2-diamine is unique due to its chlorinated structure, which imparts different chemical properties and reactivity compared to its non-chlorinated counterparts. Its ability to form specific derivatives and its use in various industrial applications highlight its distinctiveness.
Properties
IUPAC Name |
4-chlorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIXXXYDDJVHDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Record name | 4-CHLORO-O-PHENYLENEDIAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
68459-98-3 (sulfate[1:1]) | |
Record name | 4-Chloro-1,2-benzenediamine | |
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DSSTOX Substance ID |
DTXSID5020283 | |
Record name | 4-Chloro-1,2-diaminobenzene | |
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Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chloro-o-phenylenediamine appears as brown crystalline solid or powder. (NTP, 1992), Brown solid; May be sensitive to prolonged exposure to air and light; [CAMEO] Deep brown powder; [MSDSonline] | |
Record name | 4-CHLORO-O-PHENYLENEDIAMINE | |
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Record name | 4-Chloro-o-phenylenediamine | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in benzene, very soluble in ethanol, ether., Slightly soluble in water | |
Record name | 4-CHLORO-O-PHENYLENEDIAMINE | |
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Record name | 4-CHLORO-1,2-BENZENEDIAMINE | |
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Vapor Pressure |
0.00206 [mmHg] | |
Record name | 4-Chloro-o-phenylenediamine | |
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Color/Form |
Crystals | |
CAS No. |
95-83-0 | |
Record name | 4-CHLORO-O-PHENYLENEDIAMINE | |
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Record name | 4-Chloro-1,2-phenylenediamine | |
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Record name | 4-Chloro-1,2-benzenediamine | |
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Record name | 4-Chloro-o-phenylenediamine | |
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Record name | 1,2-Benzenediamine, 4-chloro- | |
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Record name | 4-Chloro-1,2-diaminobenzene | |
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Record name | 4-chloro-o-phenylenediamine | |
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Record name | 4-CHLORO-O-PHENYLENEDIAMINE | |
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Record name | 4-CHLORO-1,2-BENZENEDIAMINE | |
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Melting Point |
153 to 158 °F (NTP, 1992), 76 °C | |
Record name | 4-CHLORO-O-PHENYLENEDIAMINE | |
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Record name | 4-CHLORO-1,2-BENZENEDIAMINE | |
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Retrosynthesis Analysis
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